molecular formula C16H12ClN3 B11959357 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine CAS No. 145317-37-9

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine

Katalognummer: B11959357
CAS-Nummer: 145317-37-9
Molekulargewicht: 281.74 g/mol
InChI-Schlüssel: CNVGLBUTPMEUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two phenyl groups attached to the triazine ring

Vorbereitungsmethoden

The synthesis of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of 2,4,6-triphenyl-1,3,5-triazine with chloromethylating agents under specific conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then undergoes chloromethylation to yield the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while oxidation can produce a triazine carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for creating diverse chemical structures.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for further investigation in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine and its derivatives involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential use in drug development and as a biochemical tool .

The triazine ring itself can interact with various biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression. These interactions are the subject of ongoing research to better understand the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Triphenyl-1,3,5-triazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-(Bromomethyl)-4,6-diphenyl-1,3,5-triazine: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.

    2-(Hydroxymethyl)-4,6-diphenyl-1,3,5-triazine: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.

The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, which allows for a wide range of chemical transformations and applications.

Eigenschaften

CAS-Nummer

145317-37-9

Molekularformel

C16H12ClN3

Molekulargewicht

281.74 g/mol

IUPAC-Name

2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

CNVGLBUTPMEUDF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.